

PRX-08066 Maleate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: PRX-08066 maleate

Cat. No.: B1193540

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Abstract

PRX-08066 is a potent and selective antagonist of the serotonin 5-HT_{2B} receptor, investigated primarily for its therapeutic potential in pulmonary arterial hypertension (PAH). This document provides an in-depth technical guide on the function, mechanism of action, and experimental data associated with PRX-08066. It includes a summary of quantitative data, detailed experimental protocols derived from published studies, and visualizations of key pathways and workflows.

Core Function and Mechanism of Action

PRX-08066, also known as 5-((4-(6-Chlorothieno [2, 3 -d] pyrimidin-4-ylamino) piperidin-1-yl) methyl)-2-fluorobenzonitrile monofumarate, functions as a selective antagonist for the 5-hydroxytryptamine receptor 2B (5-HT_{2BR}).^[1] Its high affinity and selectivity for this receptor underpin its therapeutic effects. The 5-HT_{2B} receptor, a G-protein coupled receptor (GPCR), is found in abundance in human pulmonary endothelial and smooth muscle cells.^[1] In pathological conditions such as PAH, the expression of 5-HT_{2BR} is elevated.^[1]

The activation of the 5-HT_{2B} receptor by serotonin (5-HT) triggers a cascade of intracellular events, including the stimulation of calcium ion release from pulmonary arteries and the induction of hypoxic responses.^[1] This leads to vasoconstriction, proliferation of pulmonary artery smooth muscle cells, and inflammation, all of which contribute to the progression of PAH.

[1] PRX-08066 competitively binds to the 5-HT_{2B} receptor, thereby blocking the downstream signaling initiated by serotonin. This antagonism leads to selective vasodilation of the pulmonary arteries.[1][2]

Beyond its role in PAH, PRX-08066 has been explored for its anti-cancer properties, specifically its ability to inhibit fibroblast activation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for PRX-08066 across various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

Parameter	Value	Cell/System	Reference
5-HT _{2B} Binding Affinity (K _i)	3.4 nM	Recombinant receptors	[3]
5-HT-induced MAPK Activation (IC ₅₀)	12 nM	Not specified	[4][5]
Thymidine Incorporation (IC ₅₀)	3 nM	CHO cells expressing human 5-HT _{2BR}	[4][5]
Cell Proliferation (IC ₅₀)	0.46 nM	KRJ-I (small intestinal neuroendocrine tumor cell line)	[5]
5-HT Secretion (IC ₅₀)	6.9 nM	KRJ-I cell line	[5]
Isoproterenol-stimulated 5-HT release (IC ₅₀)	1.25 nM	NCI-H720 cells	[5]

Table 2: Preclinical Efficacy in Animal Models of Pulmonary Hypertension

Model	Treatment	Key Findings	Reference
Monocrotaline (MCT)-induced PAH in rats	50 and 100 mg/kg PRX-08066 (oral, twice daily for 5 weeks)	Significantly reduced peak pulmonary artery pressure; Reduced right ventricular hypertrophy; Improved right ventricular ejection fraction; Diminished pulmonary vascular remodeling.	[2]
Hypoxia-induced PAH in mice and rats	Not specified	Reversed the hypoxia-dependent increase in right ventricular systolic pressure.	[4]

Table 3: Phase IIa Clinical Trial in COPD-Associated Pulmonary Hypertension

Parameter	Placebo	200 mg PRX-08066 (once daily)	400 mg PRX-08066 (once daily)	Reference
Median Reduction in Post-Exercise Systolic Pulmonary Artery Pressure (SPAP)	No change	1.1 mmHg	3.37 mmHg	[6]
Percentage of Responders (≥ 4 mmHg decrease in post-exercise SPAP)	14%	Not reported	45%	[6]

Experimental Protocols

Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Rat Model

Objective: To assess the in vivo efficacy of PRX-08066 in a well-established animal model of PAH.

Methodology:

- Animal Model: Male rats received a single injection of 40 mg/kg monocrotaline (MCT) or phosphate-buffered saline (as control).[\[2\]](#)
- Treatment: Following MCT administration, rats were treated orally twice a day with either a vehicle control or PRX-08066 at doses of 50 or 100 mg/kg for 5 weeks.[\[2\]](#)
- Evaluation of Pulmonary and Cardiac Functions:
 - Hemodynamics: Measurement of pulmonary artery pressure.
 - Heart Weight: Assessment of right ventricular hypertrophy by measuring the ratio of the right ventricle to body weight (RV/body weight) and the ratio of the right ventricle to the left ventricle plus septum (RV/left ventricle + septum).[\[2\]](#)
 - Magnetic Resonance Imaging (MRI): Cardiac MRI was used to determine the right ventricular ejection fraction.[\[2\]](#)
 - Pulmonary Artery Morphology and Histology: Morphometric assessment of pulmonary arterioles to evaluate medial wall thickening and lumen occlusion.[\[2\]](#)

Cell Proliferation Assay (MTT Assay)

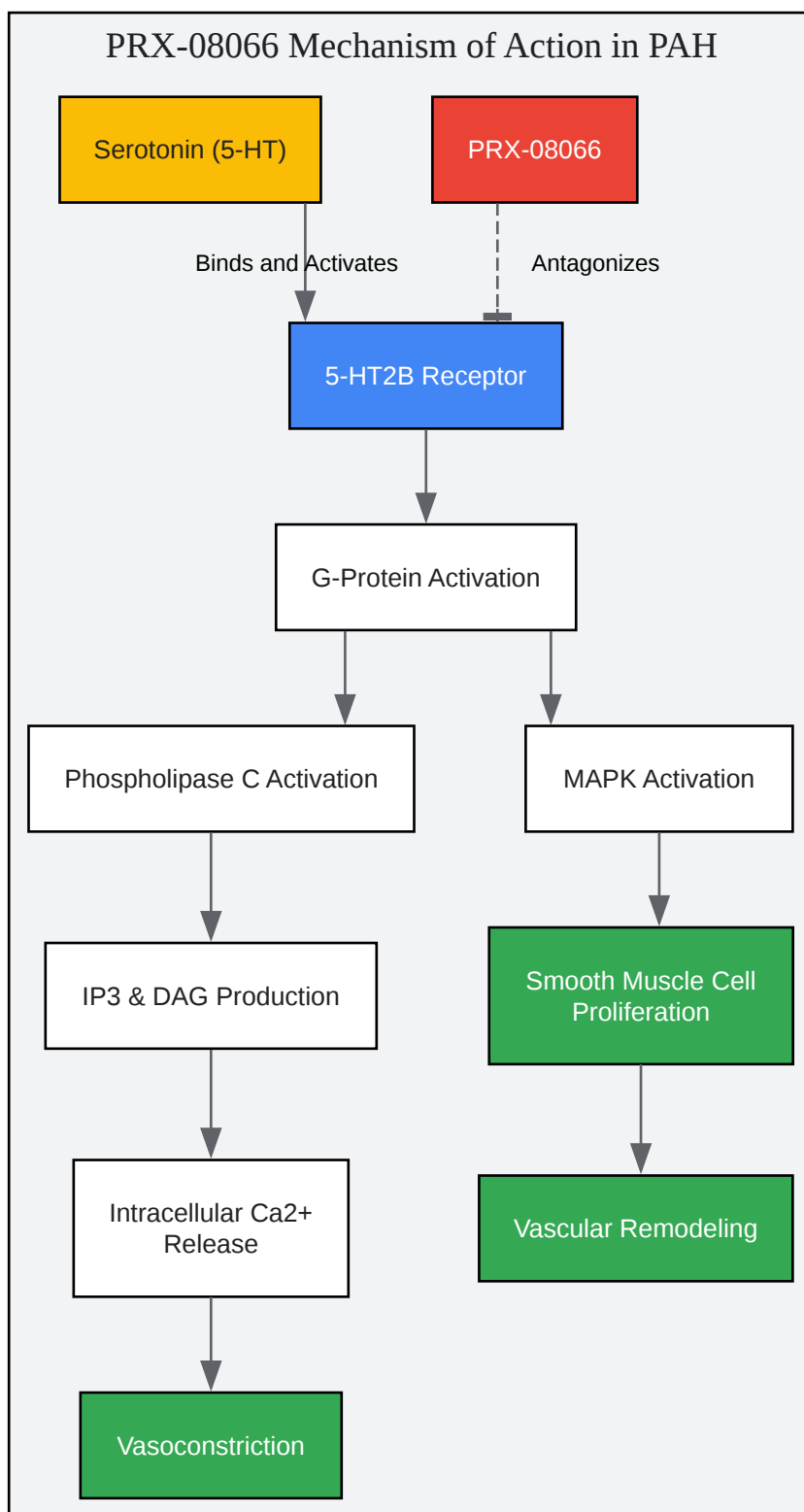
Objective: To determine the anti-proliferative effects of PRX-08066 on a neuroendocrine tumor cell line.

Methodology:

- Cell Seeding: KRJ-I cells were seeded in 96-well plates at a density of 5×10^3 cells/mL (100 μ L per well).[\[5\]](#)

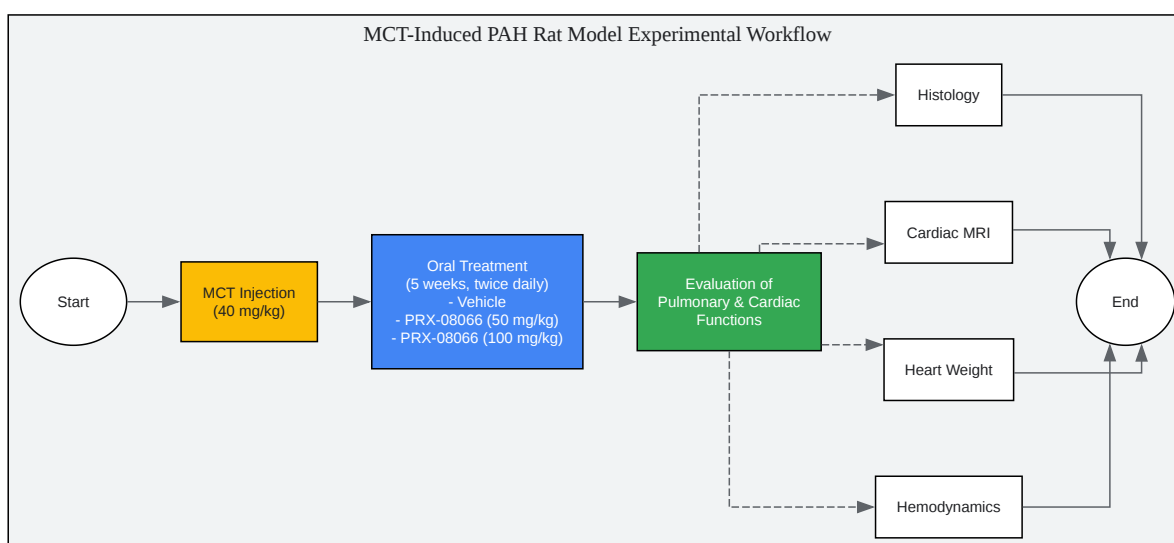
- Treatment: Cells were stimulated with varying concentrations of PRX-08066 (0.1 μ M to 100 nM).[5]
- Incubation: The plates were incubated for 24 hours.[5]
- MTT Addition: After the incubation period, MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) was added to each well.[5]
- Incubation: The plates were incubated for an additional 3 hours to allow for the formation of formazan crystals.[5]
- Measurement: Mitochondrial activity, indicative of cell proliferation, was measured by quantifying the formazan product.[5]

Signaling Pathways and Experimental Workflows



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Caption: PRX-08066 antagonizes the 5-HT_{2B} receptor, blocking serotonin-induced signaling pathways that lead to pulmonary arterial hypertension.



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Caption: Experimental workflow for evaluating the efficacy of PRX-08066 in a monocrotaline-induced rat model of pulmonary arterial hypertension.

Conclusion

PRX-08066 maleate is a well-characterized selective 5-HT_{2B} receptor antagonist with demonstrated efficacy in preclinical models of pulmonary arterial hypertension and promising results in early-phase clinical trials. Its mechanism of action, involving the inhibition of serotonin-mediated vasoconstriction and cellular proliferation in the pulmonary vasculature, represents a targeted approach to treating this life-threatening disease. Further research may

continue to elucidate its full therapeutic potential and safety profile in various patient populations.

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